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Compound of Interest

Compound Name: DBPR728

Cat. No.: B15584941

This technical support center provides guidance on the dosage and administration of DBPR728
for various tumor models, addressing common questions and issues encountered during
preclinical research.

Frequently Asked Questions (FAQS)
1. What is DBPR728 and what is its mechanism of action?

DBPR728 is an orally available N-acyl prodrug of 6K465. 6K465 is a potent inhibitor of Aurora
A kinase. The primary mechanism of action of DBPR728 is the inhibition of Aurora A kinase,
which leads to the destabilization and reduced levels of MY C-family oncoproteins (c-MYC and
N-MYC).[1][2] Consequently, DBPR728 is particularly effective in tumors that overexpress or
have amplifications of MYC or N-MYC.[3][4][5]

2. In which tumor models has DBPR728 shown efficacy?

DBPR728 has demonstrated significant anti-tumor activity in a range of preclinical xenograft
models with MYC or N-MYC overexpression, including:

o Small Cell Lung Cancer (SCLC)[1][3][4]
» Triple-Negative Breast Cancer (TNBC)[1][3][4]

o Hepatocellular Carcinoma[1][3][4]
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o Medulloblastoma[1][2][3][4]

e Pancreatic Cancer[2]

3. What is the recommended route of administration for DBPR728 in mice?

DBPR728 is designed for oral administration and has shown good oral bioavailability.[1][3][4]
4. What are the suggested starting dosages and schedules for DBPR7287

The optimal dosage and schedule for DBPR728 can vary depending on the tumor model and
experimental goals. Based on preclinical studies, several effective regimens have been
identified. A key finding is that due to its long half-life and high accumulation in tumor tissue,
less frequent, higher doses can be as effective as more frequent, lower doses.[1][2][3]

For initial studies, a dose of 300 mg/kg administered once a week is a recommended starting
point, as it has been shown to induce tumor regression.[1][2][3][6] Alternative schedules that
have also proven effective include 200 mg/kg twice a week or 100 mg/kg five times a week (5-
on-2-off).[1][2]

5. How should the dosage be adjusted for different tumor growth rates or sizes?

For rapidly growing or large tumors, higher doses may be more effective. In preclinical models,
DBPR728 has been tested at doses up to 600 mg/kg once a week in a 21-day cycle, which
was effective in both medium (~200 mm?3) and large (>500 mms3) tumors.[3]

6. What are the potential side effects or toxicities of DBPR7287

At effective doses, DBPR728 has been shown to be generally well-tolerated in mice. No
significant hematological toxicity was observed in mice receiving 300 mg/kg once a week in a
21-day cycle.[2] However, as with any kinase inhibitor, monitoring for potential on-target
hematological adverse effects is advisable, especially at higher doses.

7. Can DBPR728 be combined with other therapies?

Yes, DBPR728 has been shown to act synergistically with the mTOR inhibitor everolimus in
suppressing MY C-driven SCLC xenografts.[3][4][6] This suggests that combination therapy
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may be a valuable strategy for enhancing the anti-tumor effects of DBPR728.

Data Summary Tables

Table 1: DBPR728 Dosage Regimens in Preclinical Tumor Models

Tumor Model

Dosage and Schedule

Outcome

Small Cell Lung Cancer (NCI-
H446)

100 mg/kg, 5 times/week (5-

on-2-off) for 3 weeks

Tumor regression

Small Cell Lung Cancer (NCI-
H446)

100 mg/kg, 2 or 3 times/week

Insufficient to cause tumor

regression

Small Cell Lung Cancer (NCI-
H446)

200 mg/kg, 2 times/week

Tumor regression

Small Cell Lung Cancer (NCI-
H446)

300 mg/kg, once a week for 3

weeks

Tumor regression

Small Cell Lung Cancer (NCI-
H446)

600 mg/kg, once a week for 3

weeks

Tumor regression

Small Cell Lung Cancer (NCI-
H69)

300 mg/kg, once a week for 3

weeks

Tumor growth inhibition

Triple-Negative Breast Cancer

Efficacy demonstrated with 5-

on-2-off or once-a-week dosing

Durable tumor regression

Hepatocellular Carcinoma

Efficacy demonstrated with 5-

on-2-off or once-a-week dosing

Durable tumor regression

Medulloblastoma

Efficacy demonstrated with 5-

on-2-off or once-a-week dosing

Durable tumor regression

Table 2: Pharmacokinetic Properties of DBPR728
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Parameter Value

Administration Route Oral

Bi iiabilit ~10-fold improved oral bioavailability compared
ioavailabili
Y to its active moiety 6K465

) Approximately 20 at 24 hours post-
Tumor/Plasma Ratio . . .
administration; 3.6-fold within 7 days

o Long, with the active compound detectable in
Half-life in Tumor
tumors after 7 days

Experimental Protocols

1. Preparation of DBPR728 for Oral Administration

¢ Vehicle: Prepare a solution of 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in
sterile water.

e Preparation: Suspend the powdered DBPR728 in the vehicle to the desired concentration
(e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, assuming a 0.2 mL administration
volume).

o Administration: Administer the suspension to mice via oral gavage.
2. Xenograft Tumor Model Establishment

e Cell Culture: Culture the desired cancer cell line (e.g., NCI-H446 for SCLC) under standard
conditions.

o Cell Preparation: Harvest cells and resuspend them in an appropriate medium (e.g., a 1:1
mixture of culture medium and Matrigel) at the desired concentration (e.g., 5 x 1076 cells in
0.1 mL).

¢ Implantation: Subcutaneously inject the cell suspension into the flank of
immunocompromised mice (e.g., NU/NU mice).
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e Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with
calipers. Calculate tumor volume using the formula: (Length x Width"2) / 2.

o Treatment Initiation: Begin treatment when tumors reach a specified size (e.g., 150-200
mma3).

Visualizations
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Experimental Workflow for DBPR728 In Vivo Efficacy Study
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Caption: Workflow for an in vivo study of DBPR728 efficacy.
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DBPR728 Mechanism of Action

Click to download full resolution via product page

Caption: Simplified signaling pathway of DBPR728's action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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